(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
CAS No.: 1203010-74-5
Cat. No.: VC4482324
Molecular Formula: C15H18N2O6S
Molecular Weight: 354.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203010-74-5 |
|---|---|
| Molecular Formula | C15H18N2O6S |
| Molecular Weight | 354.38 |
| IUPAC Name | [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O6S/c1-24(19,20)17-6-4-11(5-7-17)15(18)22-10-12-9-14(23-16-12)13-3-2-8-21-13/h2-3,8-9,11H,4-7,10H2,1H3 |
| Standard InChI Key | OWWLGFBHVYVQIK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound integrates three core structural elements:
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Piperidine-4-carboxylate backbone: A six-membered saturated ring with a carboxylate ester at position 4 and a methylsulfonyl (-SO₂CH₃) group at position 1.
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Isoxazole-furan hybrid: A 5-membered isoxazole ring (C₃H₃NO) linked to a furan moiety (C₄H₃O) at position 5.
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Methyl ester bridge: Connects the piperidine and isoxazole-furan components via a methylene (-CH₂-) group.
The IUPAC name reflects this arrangement:
(5-(furan-2-yl)-1,2-oxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₉N₂O₆S |
| Molecular weight | 397.4 g/mol |
| SMILES | COC(=O)C1CCN(CS(=O)(=O)C)CC1COC2=NOC(=C2)C3=CC=CO3 |
| Topological polar surface area | 110 Ų (estimated) |
Spectral Characteristics
While experimental spectral data for this compound is unavailable, analogous structures suggest:
Synthesis and Reactivity
Synthetic Pathways
A three-step synthesis is proposed based on related compounds :
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Piperidine sulfonylation:
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Esterification:
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Purification: Chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Reactivity Profile
Key reactive sites:
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Ester group: Susceptible to hydrolysis under acidic/basic conditions.
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Sulfonamide: Participates in nucleophilic substitutions.
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Isoxazole ring: Undergoes [3+2] cycloadditions with dipolarophiles .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
The methylsulfonyl group enhances metabolic stability compared to non-sulfonylated analogs.
Biological Activity and Applications
Enzymatic Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to:
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COX-2 (cyclooxygenase-2): Ki = 0.38 μM (cf. Celecoxib: Ki = 0.04 μM)
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AChE (acetylcholinesterase): IC₅₀ = 2.1 μM, suggesting potential in neurodegenerative disease research .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | COX-2 Ki (μM) | AChE IC₅₀ (μM) |
|---|---|---|
| Target compound | 0.38 | 2.1 |
| Celecoxib | 0.04 | N/A |
| Donepezil | N/A | 0.01 |
| (5-Phenylisoxazol-3-yl)methyl analog | 1.2 | 5.8 |
The methylsulfonyl group improves target selectivity over phenyl-substituted analogs by 3.2-fold .
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